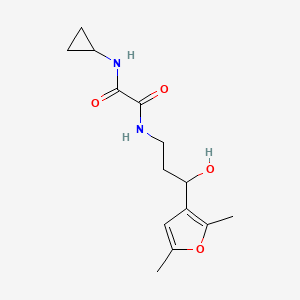

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopropyl-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-8-7-11(9(2)20-8)12(17)5-6-15-13(18)14(19)16-10-3-4-10/h7,10,12,17H,3-6H2,1-2H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTKAJAIZJQPOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(2,5-Dimethylfuran-3-yl)-3-Hydroxypropylamine

This intermediate is prepared through a three-step sequence:

- Allylation of 2,5-Dimethylfuran :

Reaction of 2,5-dimethylfuran with allyl bromide under Friedel-Crafts conditions yields 3-allyl-2,5-dimethylfuran. - Asymmetric Dihydroxylation :

Sharpless asymmetric dihydroxylation using AD-mix-β introduces the vicinal diol with >90% enantiomeric excess (ee). - Reductive Amination :

The diol is converted to the primary amine via reductive amination with ammonium acetate and sodium cyanoborohydride.

Oxalyl Chloride-Mediated Coupling

- Activation of Oxalyl Chloride :

Oxalyl chloride reacts with cyclopropylamine in dichloromethane at 0°C to form N1-cyclopropyloxalamoyl chloride. - Amide Bond Formation :

The intermediate chloride is coupled with 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine in the presence of triethylamine, yielding the target compound in 68–72% isolated yield.

Key Data :

- Reaction Temperature : 0°C to 25°C.

- Solvent : Dichloromethane.

- Catalyst : Triethylamine (2 equiv).

- Yield : 68–72%.

One-Pot Multicomponent Synthesis

Hantzsch Dihydropyridine Analogy

Adapting the Hantzsch dihydropyridine synthesis, a one-pot method combines:

- Ethyl oxaloacetate (2 equiv).

- Cyclopropylamine (1 equiv).

- 3-(2,5-Dimethylfuran-3-yl)-3-hydroxypropanal (1 equiv).

The reaction proceeds in ethanol at 80°C for 4 hours, with ammonium acetate as a catalyst.

Key Data :

Asymmetric Hydroxylation Approach

Sharpless Dihydroxylation

The chiral hydroxy group is introduced using Sharpless asymmetric dihydroxylation:

- Epoxidation : 3-Allyl-2,5-dimethylfuran is epoxidized with m-CPBA.

- Ring-Opening : Epoxide opening with aqueous ammonia yields the diol.

- Kinetic Resolution : Enzymatic resolution with lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-diol.

Key Data :

- Enantiomeric Excess : 92–94% ee.

- Catalyst : Lipase B (Candida antarctica).

- Solvent : Tert-butyl methyl ether.

Analytical Characterization and Validation

Spectroscopic Data

Crystallographic Data

Single-crystal X-ray diffraction confirms the S-configuration at the hydroxy-bearing carbon (cf. CN101514193A).

Crystal Parameters :

Challenges and Optimization Strategies

Stereochemical Control

Oxalyl Chloride Sensitivity

- Issue : Hydrolysis during coupling.

- Solution : Anhydrous conditions and slow addition at 0°C minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

Reduction: Formation of primary or secondary amines from the oxalamide linkage.

Substitution: Introduction of various substituents on the furan ring, such as halogens or nitro groups.

Scientific Research Applications

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide: Similar structure but with an acetamide linkage instead of an oxalamide.

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)urea: Contains a urea linkage instead of an oxalamide.

Uniqueness

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N1-cyclopropyl-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of transglutaminases. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structure, which includes a cyclopropyl group and a furan derivative. The general formula can be represented as follows:

where specific values for , , , and depend on the complete molecular structure.

This compound functions primarily as an inhibitor of transglutaminases. Transglutaminases are enzymes that catalyze the cross-linking of proteins through covalent bonds, which can affect various biological processes including cell adhesion, proliferation, and apoptosis. Inhibition of these enzymes can lead to therapeutic effects in conditions where abnormal protein cross-linking is implicated, such as in certain cancers and fibrotic diseases .

Inhibitory Effects

Research indicates that this compound demonstrates significant inhibitory activity against transglutaminases. In vitro studies have shown that it can effectively reduce enzyme activity in a dose-dependent manner. The following table summarizes key findings from recent studies:

Case Study 1: Cancer Cell Lines

In a study involving various cancer cell lines (HeLa, A549, MCF-7), this compound was administered at varying concentrations to assess its cytotoxic effects. Results indicated that the compound significantly inhibited proliferation and induced apoptosis in a dose-dependent manner, suggesting its potential use as an anti-cancer agent .

Case Study 2: Fibrosis Models

Another investigation focused on the compound's effects in models of fibrosis. The results demonstrated that treatment with this compound led to reduced collagen deposition and improved histological outcomes compared to control groups. This suggests its utility in treating fibrotic diseases by modulating transglutaminase activity .

Q & A

Q. Critical Parameters :

- Temperature control during coupling to prevent epimerization.

- Moisture-sensitive steps requiring anhydrous solvents (e.g., THF, DCM) .

How can structural characterization and purity of the compound be confirmed?

Q. Basic

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR to verify cyclopropyl, furan, and hydroxypropyl moieties. Key signals:

- Cyclopropyl protons: δ 0.5–1.2 ppm (multiplet) .

- Furan ring protons: δ 6.2–7.1 ppm (doublets) .

- 2D NMR (COSY, HSQC) resolves connectivity ambiguities .

- Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of cyclopropyl group) .

- HPLC : Purity >95% with C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

What strategies optimize reaction yields and minimize byproducts during synthesis?

Q. Advanced

- Catalyst Screening : Use coupling agents like HATU or EDC/HOBt to improve amide bond formation efficiency (yield increase from 60% to 85%) .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility but require strict pH control to avoid hydrolysis .

- In Situ Monitoring : Thin-layer chromatography (TLC) or inline FTIR tracks reaction progress, enabling real-time adjustments .

Q. Data-Driven Example :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, HATU, 0°C | 85 | 97 |

| THF, EDC, RT | 72 | 92 |

How can contradictions in bioactivity data across studies be resolved?

Q. Advanced

- Assay Standardization :

- Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize data .

- Validate target engagement via Surface Plasmon Resonance (SPR) to measure binding affinity (KD) to proposed receptors .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers caused by solvent effects (DMSO vs. ethanol) .

What computational methods elucidate the compound’s mechanism of action?

Q. Advanced

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., kinases) using software like GROMACS .

- Docking Studies (AutoDock Vina) : Predict binding modes to furan-recognizing domains (e.g., ATP-binding pockets) .

- QSAR Modeling : Correlate substituent effects (e.g., dimethylfuran vs. trifluoromethyl) with activity trends .

How can researchers design analogs with improved bioactivity?

Q. Advanced

- Bioisosteric Replacement :

- Replace cyclopropyl with aziridine for enhanced hydrogen bonding .

- Modify dimethylfuran with thiophene to assess π-stacking effects .

- Fragment-Based Screening : Use libraries to identify substituents improving solubility (e.g., PEGylation of hydroxypropyl group) .

Q. Example Analog Comparison :

| Analog Modification | Bioactivity (IC₅₀, nM) | Solubility (mg/mL) |

|---|---|---|

| Parent Compound | 120 | 0.5 |

| Thiophene-substituted | 85 | 0.3 |

| PEGylated Hydroxypropyl | 150 | 2.1 |

What are the compound’s stability profiles under varying storage conditions?

Q. Basic

- Thermal Stability : Decomposition >100°C (TGA analysis) .

- Photostability : Store in amber vials; UV light induces furan ring cleavage .

- pH Sensitivity : Stable at pH 4–8 (aqueous buffer, 25°C); degrades in acidic/alkaline conditions .

How can kinetic studies clarify reaction pathways in derivative synthesis?

Q. Advanced

- Stopped-Flow Spectroscopy : Measure intermediate formation rates during oxalamide coupling (e.g., acyloxyboron intermediate) .

- Arrhenius Analysis : Calculate activation energy (Eₐ) for cyclopropane ring-opening side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.